2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide
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Description
2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide is a useful research compound. Its molecular formula is C18H15F3N2O3 and its molecular weight is 364.324. The purity is usually 95%.
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Scientific Research Applications
Fragmentation Studies in Mass Spectrometry :
- The fragmentation pattern of a related compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, was characterized by an ion formed through neighboring group participation, as proven by H/D exchange reactions (Bigler & Hesse, 1995).
Synthesis of Thiazoles via Chemoselective Thionation-Cyclization :
- Efficient routes to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles were developed through one-step chemoselective thionation-cyclization of highly functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013).
Heterocyclic System Synthesis Using Enamides :
- Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).
Aryl Isothiocyanates Reaction with Enamino Ketones :
- Studies on the reaction of aryl isocyanates with enamino ketones, derived from acetylacetone and secondary amines, yielded various adducts and tautomers (Tsuge & Inaba, 1973).
Biological Activity of Indazole Carboxamide Derivatives :
- 3-Amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
Studies on Leflunomide Metabolite Analogs :
- Compounds similar to 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide were studied for their potent inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000).
Antibacterial and Antimycobacterial Activities :
- A study on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, structurally related to the compound of interest, showed broad-spectrum antibacterial efficacy and were effective against clinically used drugs (Strharsky et al., 2022).
Cycloaddition Reactions in Organic Synthesis :
- Acetylenedicarboxylic esters were used in 1,3-dipolar addition reactions, yielding various esters of acrylic acid derivatives (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Solvent-Free Synthesis of Enaminones and Derivatives :
- Synthesis of a series of 3-substituted-4-arylquinoline derivatives involved the conversion of acetyl function into enaminone using DMFDMA, with applications in various chemical reactions (Kumar & Vijayakumar, 2018).
Methylene Group Modifications in Isothiazolyl Derivatives :
- Oxidation and transformation of certain derivatives led to a variety of functional group transformations, retaining efficacy as broad-spectrum insecticides (Samaritoni et al., 1999).
Properties
IUPAC Name |
(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFOUMHMCQSEO-AZGPOXSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\C(=O)NC2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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